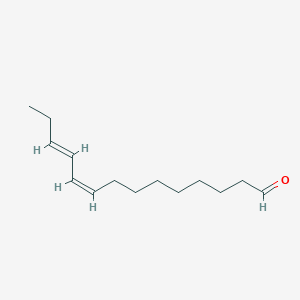

9Z,11E-Tetradecadienal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(9Z,11E)-tetradeca-9,11-dienal |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3/b4-3+,6-5- |

InChI Key |

MDQSKCQQGXJOMN-ICWBMWKASA-N |

Isomeric SMILES |

CC/C=C/C=C\CCCCCCCC=O |

Canonical SMILES |

CCC=CC=CCCCCCCCC=O |

Origin of Product |

United States |

Stereoselective Synthesis and Methodological Advancements

Strategic Approaches to Conjugated Dienal/Dienyl Acetate (B1210297) Synthesis

The construction of the C14 carbon chain with the specific 9Z,11E-diene system necessitates sophisticated synthetic methodologies that allow for precise control over the geometry of the newly formed double bonds.

Kumada Cross-Coupling Methodologies for Carbon Chain Elongation

The Kumada cross-coupling reaction, which facilitates the formation of carbon-carbon bonds through the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium, has proven to be a valuable tool in pheromone synthesis. wikipedia.orgorganic-chemistry.org This methodology is particularly effective for the elongation of carbon chains while establishing a specific stereochemistry.

A notable application of this reaction is demonstrated in the synthesis of (9Z, 11E)-tetradecadienol acetate, a closely related precursor to the target aldehyde. google.com In this synthetic route, a Kumada cross-coupling reaction is employed to couple a Grignard reagent with an organic halide, effectively extending the carbon backbone. google.com For instance, the reaction of 7-bromo-(4Z,6E)-heptadienal, after reduction to the corresponding alcohol, with ethylmagnesium bromide showcases the utility of this method in building the carbon framework. google.com The stereochemistry of the starting vinyl halides is generally preserved throughout the coupling process, making it a stereoselective method. The choice of catalyst, typically a palladium complex, can enhance the chemo- and stereoselectivity of the reaction.

Table 1: Key Steps in a Kumada Cross-Coupling Approach to a 9Z,11E-Tetradecadienyl Precursor google.com

| Step | Reactants | Catalyst | Product | Purpose |

| 1 | 7-bromo-(4Z,6E)-heptadienol, Ethylmagnesium bromide | Not specified in abstract | (4Z,6E)-nonadienol | Carbon chain elongation |

| 2 | Grignard reagent from (3E,5Z)-9-chlorononadiene, 2-(5-bromopentyloxy)-tetrahydropyran | Lithium tetrachlorocuprate | 2-(9Z,11E-tetradecadienyloxy)-tetrahydropyran | Final carbon skeleton assembly |

Wittig Reaction Applications in Stereocontrolled Synthesis

The Wittig reaction stands as a cornerstone in alkene synthesis, offering a reliable method for converting aldehydes and ketones into alkenes with predictable stereochemistry. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. This selectivity is crucial for the stereocontrolled synthesis of conjugated dienes like 9Z,11E-tetradecadienal.

In the context of synthesizing (Z,E)-conjugated dienes, a carefully chosen phosphonium (B103445) salt and aldehyde are reacted under specific conditions to control the geometry of the newly formed double bond. For the synthesis of (9Z,11E)-9,11-tetradecadien-1-yl acetate, a Wittig reaction can be employed to create either the (Z) or the (E) double bond with high selectivity. pherobase.com By selecting the appropriate ylide and aldehyde fragments, chemists can strategically build the diene system. For instance, a non-stabilized ylide can be used to form the Z-configured double bond at the C9 position. Subsequent reactions would then establish the E-configured double bond at C11. The use of methoxymethoxy-armed allylic phosphorus ylides has been shown to afford conjugated dienes with high cis selectivity, achieving Z/E ratios of up to >99:1. nih.gov

Desaturation and Acetylation Pathways for Pheromone Analogs

In nature, the biosynthesis of many insect sex pheromones, including tetradecadienyl acetates, involves a series of enzymatic reactions, primarily desaturation and acetylation. lu.selu.se Fatty acyl desaturases (FADs) are key enzymes that introduce double bonds at specific positions and with specific geometry into fatty acyl precursors. lu.se Following desaturation, fatty acyl reductases (FARs) can reduce the fatty acyl group to an alcohol, which can then be acetylated by an acetyltransferase to yield the final pheromone acetate.

While these are biological pathways, the principles can be applied in chemoenzymatic synthetic strategies. By utilizing isolated or engineered desaturase and acetyltransferase enzymes, it is possible to produce pheromone analogs with high specificity. For example, a Δ11-desaturase can introduce a double bond at the C11 position of a saturated fatty acid precursor. Subsequent enzymatic or chemical modifications can then be used to generate the desired conjugated diene system and the final acetate functionality. This approach offers an environmentally friendly alternative to traditional chemical synthesis and can provide access to complex pheromone structures that are challenging to prepare using conventional methods.

Gardette's General Methodology in Pheromone Synthesis

A general and efficient methodology for the synthesis of various conjugated dienic insect sex pheromones, including those with Z-E, E-Z, and Z-Z configurations, was developed by Gardette and colleagues. This strategy is predicated on the carbocupration of acetylene (B1199291) with a functionalized or non-functionalized lithium dialkyl cuprate (B13416276). This step generates a Z-dialkenyl cuprate intermediate.

The subsequent key step involves a palladium-catalyzed cross-coupling reaction between the Z-dialkenyl cuprate and a functionalized or non-functionalized E- or Z-alkenyl iodide. This methodology allows for the efficient and highly stereoselective synthesis of a variety of dienic pheromones. Among the compounds successfully synthesized with a high degree of stereoisomeric purity using this method is (Z-E)9,11-tetradecadien-l-yl acetate, a close relative of the target compound. This approach provides a versatile and powerful tool for the construction of complex conjugated diene systems found in insect pheromones.

Challenges in Achieving and Maintaining High Stereoisomeric Purity

The biological efficacy of pheromones is often critically dependent on the precise stereochemistry of their double bonds. Consequently, a primary challenge in the synthesis of this compound is the rigorous control of the Z/E isomerism to achieve high stereoisomeric purity.

Control of Double Bond Configuration (Z/E Isomerism) during Synthesis

The synthesis of conjugated Z-dienes is inherently challenging due to their thermodynamic instability compared to their E-counterparts, which can lead to competing polymerization and Z→E isomerization. nih.gov Achieving a high Z/E ratio requires careful selection of reaction conditions and reagents.

In palladium-catalyzed cross-coupling reactions, such as the Kumada coupling, the choice of phosphine (B1218219) ligand can have a profound impact on the stereochemical outcome. nih.gov For instance, in some dienylation reactions, the use of a Xantphos ligand can lead to high Z-selectivity, while a dppbz ligand can favor the E-isomer. nih.gov This highlights the critical role of the catalyst system in directing the stereoselectivity of the reaction.

In Wittig reactions, the stereoselectivity is influenced by factors such as the stability of the ylide, the presence of salts, and the reaction solvent. While non-stabilized ylides generally provide good Z-selectivity, achieving exclusively the Z-isomer can be difficult. Furthermore, in the synthesis of conjugated dienes, the potential for isomerization of the existing double bond during the formation of the second double bond is a significant concern that must be addressed through careful optimization of the reaction sequence and conditions. The purification of the final product to remove even small amounts of the undesired stereoisomers is often a necessary and challenging final step to ensure high stereoisomeric purity.

Stability of Reactive Intermediates and Prevention of Isomerization

The synthesis of conjugated dienes like (9Z,11E)-tetradecadienal is susceptible to isomerization, where the desired geometric arrangement of double bonds can be lost. The stability of reaction intermediates plays a crucial role in maintaining the stereochemical integrity of the final product.

In the context of the Wittig reaction, a common method for forming carbon-carbon double bonds, the stereochemical outcome is determined during the formation of the oxaphosphetane intermediate. For non-stabilized ylides, which are typically used to generate Z-alkenes, the reaction is under kinetic control. The formation of a cis-oxaphosphetane is favored, leading to the Z-alkene upon decomposition pitt.eduorganic-chemistry.org. The stability of this intermediate and the transition state leading to it are paramount; conditions that allow for equilibration or reversal of the initial addition can lead to the more thermodynamically stable E-alkene, thus eroding stereoselectivity pitt.edu.

Once the conjugated diene system is formed, it is sensitive to heat, light, and acid/base conditions, which can all promote isomerization from the desired (9Z,11E) configuration to other isomers nih.gov. The conjugated system is prone to photooxidation and cis-trans isomerization when exposed to UV light nih.gov. To mitigate this, chemical protection strategies can be employed. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), and UV absorbers like 2-hydroxy-4-methoxybenzophenone has been shown to be effective in protecting similar conjugated diene pheromones from degradation and isomerization in solution nih.gov. Preventing unwanted isomerization also involves carefully controlling post-synthesis workup and storage conditions, avoiding high temperatures and exposure to light.

Furthermore, certain catalytic systems themselves can induce isomerization. For instance, some ruthenium hydride species, which can form from the decomposition of Grubbs-type metathesis catalysts, have been found to promote the positional isomerization of 1,3-dienes researchgate.net. Therefore, careful selection of catalysts and reaction conditions is essential not only for the primary bond formation but also to prevent subsequent unwanted side reactions.

Optimization of Reaction Parameters for Stereoselectivity

Achieving high stereoselectivity in the synthesis of (9Z,11E)-tetradecadienal requires meticulous optimization of reaction parameters. Solvent effects, temperature, and the nature of reagents are critical variables that influence the geometric outcome of the double bonds.

In the Wittig reaction, the choice of solvent and base is crucial for controlling the Z/E selectivity. For the synthesis of Z-alkenes using non-stabilized ylides, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used nih.gov. The reaction is typically run at low temperatures, such as -78 °C, to ensure it remains under kinetic control, favoring the formation of the cis-oxaphosphetane intermediate that leads to the Z-product nih.gov. The presence of lithium salts can negatively impact selectivity by stabilizing the betaine (B1666868) intermediate, potentially allowing for equilibration that favors the trans-oxaphosphetane and thus the E-alkene pitt.edu. Therefore, salt-free conditions, often achieved by using bases like sodium hydride (NaH) or sodium amide (NaNH2), are preferred for high Z-selectivity organic-chemistry.org.

The table below summarizes the optimization of a Wittig-type reaction, illustrating how different parameters affect yield and stereoselectivity.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Z/E Ratio |

|---|---|---|---|---|---|

| 1 | THF | n-BuLi | -78 to -40 | 85 | 95:5 |

| 2 | Toluene | n-BuLi | -78 to -40 | 78 | 92:8 |

| 3 | THF | KHMDS | -78 to -40 | 88 | 96:4 |

| 4 | THF | n-BuLi | -20 | 82 | 80:20 |

| 5 | THF/HMPA | n-BuLi | -78 to -40 | 86 | 75:25 |

Table 1. Optimization of Reaction Parameters for Stereoselectivity in a Wittig Reaction. Data is illustrative, based on principles outlined in cited literature pitt.edunih.gov.

Catalyst Screening for Selective Cross-Metathesis Reactions to Minimize Byproducts

Olefin cross-metathesis has emerged as a powerful, environmentally benign alternative to classical methods like the Wittig reaction for pheromone synthesis core.ac.uk. The key to this approach is the catalyst, which governs both the efficiency and stereoselectivity of the reaction. For synthesizing the Z-double bond in the C9 position of the target molecule, highly Z-selective catalysts are required.

Ruthenium-based catalysts, particularly second and third-generation Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and stability core.ac.uk. Recently, specialized ruthenium catalysts with sterically demanding N-heterocyclic carbene (NHC) ligands have been developed to exhibit high Z-selectivity in cross-metathesis reactions, often exceeding 95% researchgate.net.

Screening various catalysts is a critical step in developing an efficient synthesis. The goal is to find a catalyst that provides high conversion, high selectivity for the desired Z-isomer, and minimal formation of homodimerized byproducts. Factors such as catalyst loading, reaction time, and temperature must be optimized for the chosen catalyst system nih.gov. For example, a nitrato-type ruthenium catalyst has been shown to be an improvement over previous systems in terms of activity, stability, and selectivity for producing cis-olefins nih.gov.

The table below presents a hypothetical catalyst screening for a Z-selective cross-metathesis reaction relevant to the synthesis of a precursor for (9Z,11E)-tetradecadienal.

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Z-Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Grubbs 1st Gen. | 5 | 65 | ~50 | core.ac.uk |

| 2 | Hoveyda-Grubbs 2nd Gen. | 2 | 78 | ~80 | core.ac.uk |

| 3 | Z-Selective Ru-Nitrato Catalyst 1 | 2 | 73 | 86 | nih.gov |

| 4 | Quinoxaline-based Ru-3b | 1 | >80 | >95 | researchgate.net |

Table 2. Illustrative Catalyst Screening for Z-Selective Cross-Metathesis. Performance metrics are based on findings for similar pheromone syntheses core.ac.ukresearchgate.netnih.gov.

Advanced Purification Techniques for Isomeric Separation and Purity Enhancement

Following stereoselective synthesis, the crude product is often a mixture of geometric isomers. The separation of the target (9Z,11E)-isomer from other isomers (e.g., E,E, Z,Z, and E,Z) is a significant challenge due to their similar physical properties. Advanced purification techniques are therefore essential to achieve the high isomeric purity required for biological activity.

Silica gel column chromatography is a standard method used for initial purification, capable of removing non-isomeric impurities google.com. However, separating geometric isomers of a C14 dienal often requires more sophisticated methods. High-performance liquid chromatography (HPLC), particularly on reversed-phase columns (like a C18 column), can be a powerful tool for separating isomers of long-chain unsaturated compounds nih.govnih.gov. By optimizing the mobile phase and using long columns, baseline or near-baseline separation of isomers can be achieved nih.gov.

For aldehydes specifically, a chemical purification method involving bisulfite extraction can be highly effective. Aldehydes react with aqueous sodium bisulfite to form charged, water-soluble adducts, allowing them to be separated from unreactive organic compounds (like isomeric impurities that are not aldehydes or other byproducts) through a simple liquid-liquid extraction nih.govresearchgate.net. The aldehyde can then be regenerated from the aqueous layer by treatment with a base. This technique is highly chemoselective for aldehydes and some reactive ketones nih.gov.

High-speed counter-current chromatography (HSCCC) is another advanced liquid-liquid partitioning technique that has been successfully applied to the preparative separation of cis-trans isomers of natural products nih.gov. This method avoids the use of solid stationary phases, which can sometimes cause degradation of sensitive compounds, and is well-suited for separating components with very similar polarities.

The purity of the final fractions is typically assessed by capillary gas-liquid chromatography (GC) or HPLC, often coupled with mass spectrometry (MS) to confirm the identity of the separated isomers nih.govnih.gov.

Biosynthetic Pathways and Molecular Mechanisms

Enzymatic Basis of (9Z,11E)-Tetradecadienal Production in Pheromone Glands

The transformation of a standard fatty acid into the specific (9Z,11E)-Tetradecadienal molecule relies on a precise sequence of enzymatic activities, including desaturation, chain-shortening, and functional group modification. These enzymes are often overexpressed in the pheromone glands compared to other tissues nih.gov.

Desaturase enzymes are critical for introducing double bonds at specific positions within the fatty acyl chain, a key step in generating the diversity of moth pheromones d-nb.info. In the biosynthesis of conjugated dienes like (9Z,11E)-Tetradecadienal, a crucial step is the formation of the conjugated double bond system.

Research on the moth Spodoptera littoralis has identified a specific Δ9-desaturase that catalyzes the conversion of (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid, the direct fatty acyl precursor of the pheromone nih.gov. This particular desaturase creates a cis double bond at the Δ9 position of a substrate that already contains a trans double bond at the Δ11 position, thereby generating the required conjugated system. Stereochemical studies have shown that this enzymatic reaction proceeds by removing both pro-(R) hydrogen atoms from the C9 and C10 positions of the substrate nih.gov.

While the Δ9-desaturase is responsible for creating the conjugated system, other desaturases, such as Δ11-desaturases, are typically involved earlier in the pathway to produce the initial monounsaturated precursor from a saturated fatty acid d-nb.infoiastate.edu. For instance, a Δ11-desaturase would first act on a saturated C14 or C16 fatty acid.

Table 1: Key Desaturase Enzymes in Pheromone Biosynthesis

| Enzyme Type | Function | Substrate Example | Product Example |

|---|---|---|---|

| Δ11-Desaturase | Introduces a double bond at the 11th carbon position. | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid |

| Δ9-Desaturase | Introduces a cis double bond at the 9th carbon position. | (E)-11-Tetradecenoic acid | (Z,E)-9,11-Tetradecadienoic acid nih.gov |

The biosynthesis of moth sex pheromones typically originates from common saturated fatty acids produced via standard metabolism, primarily palmitic acid (C16) and stearic acid (C18) iastate.edu. These primary fatty acids serve as the starting material for the enzymatic modifications that follow.

The pathway leading to (9Z,11E)-Tetradecadienal involves several key metabolic intermediates. The initial precursor, a saturated fatty acid like palmitic acid, is first desaturated. For instance, Δ11 desaturation of palmitic acid produces (Z)-11-hexadecenoic acid iastate.edu. This C16 intermediate then undergoes chain-shortening to yield a C14 fatty acid, such as (Z)-9-tetradecenoic acid or, through a different sequence, (E)-11-tetradecenoic acid. The latter serves as the direct substrate for the specialized Δ9-desaturase that creates the conjugated diene system, (Z,E)-9,11-tetradecadienoic acid nih.gov.

Following the initial desaturation of a C16 or C18 precursor, the fatty acyl chain is often tailored to the correct length for the final pheromone product. This is accomplished through a controlled process of chain-shortening, which is a limited form of β-oxidation researchgate.net. For C14 pheromones like (9Z,11E)-Tetradecadienal, a C16 intermediate such as (Z)-11-hexadecenoic acid is shortened by two carbons to yield a C14 acid iastate.eduresearchgate.net.

Once the correct carbon chain length and degree of unsaturation are achieved in the form of the (Z,E)-9,11-tetradecadienoyl-CoA precursor, the terminal functional group must be modified. This involves a two-step process:

Reduction: A fatty acyl reductase (FAR) catalyzes the reduction of the fatty acyl-CoA into the corresponding fatty alcohol, (9Z,11E)-Tetradecadienol nih.gov.

Oxidation: The fatty alcohol is then oxidized to the final aldehyde, (9Z,11E)-Tetradecadienal. This step is often catalyzed by an alcohol oxidase or dehydrogenase nih.gov.

In the biosynthesis of other pheromones, the fatty alcohol may be acetylated by an acetyltransferase to form an acetate (B1210297) ester iastate.edu. However, for aldehyde pheromones, the final step is oxidation.

Elucidation of Biosynthetic Pathways through Isotopic Labeling Studies (e.g., in vivo labelling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and definitively map biosynthetic pathways nih.gov. By introducing fatty acids labeled with stable isotopes (like deuterium (B1214612), ²H, or carbon-13, ¹³C) into the pheromone gland, researchers can track their conversion into intermediates and the final pheromone components iastate.edunih.gov.

This method has been fundamental in confirming the multi-step pathways of pheromone biosynthesis. For example, applying a deuterium-labeled saturated fatty acid, such as D₃-stearic acid, to a pheromone gland and subsequently detecting the deuterium label in the final pheromone product confirms that the saturated acid is a primary precursor nih.gov.

In the specific context of the (Z,E)-9,11-dienoic precursor, studies have utilized enantiopure deuterated probes derived from tridecanoic acid to investigate the stereochemistry of the Δ9-desaturation step. Analysis of the gland extracts after incubation with these probes revealed which specific hydrogen atoms were removed from the C9 and C10 positions, providing detailed mechanistic insight into the enzyme's function nih.gov. The use of labeled precursors is essential for verifying proposed pathways, identifying previously unknown intermediates, and understanding the order of enzymatic reactions iastate.edunih.gov.

Heterologous Expression Systems for Pathway Elucidation and Biotechnological Production of Pheromone Components

Heterologous expression systems are indispensable tools for identifying the function of specific genes and enzymes involved in pheromone biosynthesis nih.gov. Genes that are highly expressed in pheromone glands are considered candidates for encoding biosynthetic enzymes. To confirm their function, these genes are expressed in a foreign host organism, such as yeast (Saccharomyces cerevisiae), insect cells (like Sf9), or plants (Nicotiana benthamiana) nih.govnih.govnih.gov. The host organism is then supplied with a potential substrate, and the products are analyzed to determine the enzyme's specific activity d-nb.inforesearchgate.net.

This approach has been successfully used to characterize numerous desaturases, reductases, and acetyltransferases from various moth species d-nb.infonih.gov. By expressing different combinations of genes, entire biosynthetic pathways can be reconstructed in these hosts. For example, a yeast strain can be engineered with genes for a desaturase, a reductase, and an acetyltransferase to produce a specific pheromone component from a simple fatty acid precursor nih.govnih.gov.

Beyond pathway elucidation, these engineered systems offer a promising avenue for the sustainable and cost-effective biotechnological production of pheromones for use in pest management nih.govearlham.ac.uk. Reconstructing the biosynthetic pathway in yeast or plants allows for the large-scale production of these valuable compounds, providing an environmentally friendly alternative to chemical synthesis researchgate.netnih.govnih.gov.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| (9Z,11E)-Tetradecadienal | C₁₄H₂₄O |

| (E)-11-Tetradecenoic acid | C₁₄H₂₆O₂ |

| (Z,E)-9,11-Tetradecadienoic acid | C₁₄H₂₄O₂ |

| (Z)-11-Hexadecenoic acid | C₁₆H₃₀O₂ |

| (Z)-9-Tetradecenoic acid | C₁₄H₂₆O₂ |

| (Z,E)-9,12-Tetradecenoic acid | C₁₄H₂₄O₂ |

| Palmitic acid | C₁₆H₃₂O₂ |

| Stearic acid | C₁₈H₃₆O₂ |

| (9Z,11E)-Tetradecadienol | C₁₄H₂₆O |

Neuroethology and Olfactory Receptor Interactions

Olfactory Reception Mechanisms in Target Lepidopteran Species

The journey of a pheromone signal begins with its interaction with the olfactory system of the insect, a process involving multiple proteins and cellular signaling events.

The perception of sex pheromones is a multi-step process that begins when the hydrophobic odorant molecules enter the aqueous environment of the olfactory sensilla on the antennae. The initial step involves the binding of these molecules to Odorant Binding Proteins (OBPs). In the larvae of Spodoptera litura, for instance, the OBP named SlitOBP11 has been shown to have a high binding affinity for all four components of the female sex pheromone blend. researchgate.netresearchgate.net These OBPs are thought to transport the hydrophobic pheromones through the sensillar lymph to the dendritic membranes of Olfactory Sensory Neurons (OSNs) researchgate.netresearchgate.net.

Once transported, the pheromone binds to a specific Olfactory Receptor (OR) protein housed within the neuron's membrane. These receptors, specifically termed Pheromone Receptors (PRs) when they detect sex pheromones, are responsible for converting the chemical signal into an electrical one. researchgate.netnih.gov In Spodoptera litura, the receptor SlituOR16 has been identified as a key receptor that responds to multiple components of the species' own pheromone blend, including (cis,trans)-9,11-tetradecadienyl acetate (B1210297). nih.gov In contrast, for the closely related species Spodoptera littoralis, a specific receptor for its major pheromone component, (Z,E)-9,11-tetradecadienyl acetate, has not yet been definitively identified. nih.gov

Contrary to the olfactory systems in mammals which utilize G-protein coupled receptors (GPCRs), insect olfactory receptors represent a distinct protein family. mdpi.com Insect ORs are not GPCRs; instead, they function as ligand-gated non-selective cation channels. mdpi.comresearchgate.netresearchgate.net These receptors are composed of two different subunits: a variable, odorant-specific OR subunit (like SlituOR16) and a highly conserved co-receptor known as Orco. mdpi.comresearchgate.net

When a pheromone molecule like (9Z,11E)-Tetradecadienal binds to its specific OR subunit, it induces a conformational change in the OR-Orco receptor complex. This change opens the ion channel, allowing an influx of cations into the olfactory sensory neuron. The influx of positive ions depolarizes the neuronal membrane, generating an electrical signal or action potential. This action potential then propagates along the neuron's axon to the primary olfactory processing center of the insect brain, the antennal lobe. While this ionotropic mechanism is the predominant model, some studies suggest that Orco can also be involved in metabotropic signaling pathways, indicating a complex and potentially dual role in olfactory transduction.

The electroantennogram (EAG) is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus, representing the collective activity of many olfactory sensory neurons. Studies on Spodoptera littoralis have used EAG to measure the antennal response of males to their major sex pheromone component, (Z,E)-9,11-tetradecadienyl acetate.

These experiments demonstrate that male antennae produce a strong electrical response when stimulated with this compound. mdpi.com Interestingly, the olfactory system of S. littoralis exhibits plasticity; a brief pre-exposure of the antennae to the pheromone can lead to an increased EAG response to subsequent stimulations. mdpi.com Research has shown that the response can significantly increase 30 minutes after an initial pulse and this heightened sensitivity can last for at least an hour.

| Time After First Pulse | Mean EAG Response (mV) | Significance of Increase |

|---|---|---|

| Initial Response | ~1.3 | Baseline |

| 30 minutes | ~2.1 | Significant |

| 60 minutes | ~2.0 | Significant |

Data adapted from EAG response graphs in a study on S. littoralis. Absolute values are illustrative of the reported trend.

Behavioral Responses Elicited by (9Z,11E)-Tetradecadienal

The ultimate purpose of pheromone detection is to trigger a specific and adaptive behavioral response, which is crucial for reproductive success.

In many moth species, including those of the Spodoptera genus, sex pheromones are released by virgin females during a behavior known as "calling" to attract conspecific males for mating. nih.gov For Spodoptera littoralis, the major pheromone component, (Z,E)-9,11-tetradecadienyl acetate, is sufficient on its own to elicit the full sequence of male mating behavior.

Upon detection of the pheromone plume, the male moth initiates a stereotyped behavioral sequence. This includes immediate activation, such as wing fanning, followed by taking flight and engaging in oriented upwind flight along the pheromone plume. As the male progresses upwind and gets closer to the source, the behavior culminates in a close approach and physical contact with the pheromone source, which would be the calling female in a natural context. This entire complex behavioral cascade can be triggered by this single chemical compound, highlighting its power as a signaling molecule.

The behavioral response of a male moth is dependent on the concentration of the pheromone it encounters. There is a minimum concentration threshold, or detection threshold, below which the male's sensory system cannot detect the pheromone, and thus no behavioral response is initiated. Once the concentration in the air surpasses this threshold, the male can detect the plume and begin its upwind search.

Wind tunnel experiments with S. littoralis males have investigated the effect of different doses of (Z,E)-9,11-tetradecadienyl acetate on behavior. These studies found that once a certain threshold was met, the pheromone elicited the complete behavioral sequence. Interestingly, within the range of doses tested (from 10 nanograms to 1000 nanograms), increasing the dose of this single major component did not have a significant effect on the percentage of males making contact with the source. This suggests that, for this species, the response to the key component may function in a switch-like manner for completing the upwind flight, once an initial threshold is surpassed.

| Pheromone Dose (ng) | % Males Contacting Source |

|---|---|

| 10 | ~65% |

| 100 | ~75% |

| 1000 | ~70% |

Data are illustrative of results from wind tunnel assays where differences between doses were not statistically significant.

This contrasts with other moth species where the specific ratio of multiple pheromone components, not just the concentration of a single one, becomes critically important for inducing the final stages of mating behavior. researchgate.net

Pheromone Plume Interaction and Odor Source Spacing Effects on Insect Orientation

The orientation of a male moth towards a potential mate is a remarkable feat of navigation guided by the structure of a pheromone plume. This plume is not a continuous cloud but a filamentous, shifting trail of odor that the insect must track. The interaction between plumes from different sources and the spacing of those sources can dramatically affect this orientation behavior, a principle that is exploited in pest management strategies like mating disruption. scoutlabs.ag

In the case of the carob moth, Ectomyelois ceratoniae, (9Z,11E)-Tetradecadienal is a component of the female's sex pheromone blend. psu.edu Mating disruption techniques for this species involve deploying a large number of artificial pheromone sources, often containing an analog of the primary pheromone component. researchgate.net This strategy fundamentally alters the olfactory landscape. Instead of a single, trackable plume leading to a female, the male encounters a confusing web of overlapping plumes. This sensory overload makes it difficult for the male to locate a point source (the calling female), thereby disrupting mating. researchgate.net

Field experiments with the carob moth have demonstrated that the deployment of these artificial pheromone dispensers significantly reduces the capture of male moths in traps baited with live females or synthetic lures. researchgate.net This reduction in trap catch serves as a direct measure of the disruption of the male's ability to orient. The effectiveness of this technique is highly dependent on the spacing and density of the odor sources. For monitoring purposes, traps must be spaced far enough apart (e.g., 50-100 meters) to prevent plume overlap, while for mating disruption, the sources are intentionally spaced to cause widespread plume coalescence. scoutlabs.ag Studies on other moth species have shown that even a low density of dispensers can cause a sharp drop in male captures, effectively rendering pheromone-baited traps useless for monitoring within the disrupted area. oup.comucanr.edu

| Treatment Condition | Effect on Male Moth Behavior | Observed Outcome |

|---|---|---|

| Untreated Control Field | Normal orientation to pheromone source | Standard capture rates in female-baited traps |

| Field Treated with Disruptant | Disrupted orientation due to plume interaction | Greatly decreased (up to 100%) catches of male moths in traps researchgate.net |

Species-Specific Receptor Binding and Behavioral Specificity

The ability of an insect to respond with high specificity to a particular pheromone blend is rooted in the precise molecular interactions between the pheromone components and the insect's olfactory receptors. For the carob moth, Ectomyelois ceratoniae, (9Z,11E)-Tetradecadienal acts as a minor component of its sex pheromone. psu.edu While not the primary attractant, its presence is crucial for eliciting a complete and robust behavioral response. Research has shown that the addition of (9Z,11E)-Tetradecadienal to the major pheromone component, (Z,E)-9,11,13-tetradecatrienal, significantly improves the upwind flight response of males, demonstrating its behavioral specificity and importance in the blend. psu.edu

This specificity begins at the periphery, within the hair-like sensilla on the male moth's antennae. wikipedia.org The process involves several key proteins:

Pheromone-Binding Proteins (PBPs): As hydrophobic molecules, pheromones like (9Z,11E)-Tetradecadienal must traverse the aqueous sensillar lymph to reach the nerve cells. PBPs, which are present in high concentrations in the lymph, bind to the incoming pheromone molecules and transport them. acs.org

Olfactory Receptors (ORs): The PBP-pheromone complex delivers the ligand to a specific OR, a transmembrane protein located on the dendrite of an Olfactory Receptor Neuron (ORN). acs.org Each OR is tuned to recognize a specific chemical structure, providing the basis for ligand specificity. All ORNs that express the same OR project their axons to the same discrete structure (a glomerulus) in the brain's antennal lobe. nih.govnih.gov

Co-Receptor (Orco) and Sensory Neuron Membrane Protein (SNMP): The OR forms a complex with a highly conserved co-receptor, Orco, which is essential for function. acs.org The SNMP is also implicated in the reception of lipid-derived pheromones. acs.org

A well-studied mechanism for pheromone release at the receptor involves a pH-dependent conformational change in the PBP. nih.govnih.gov The PBP binds the pheromone with high affinity at the neutral pH of the sensillar lymph but undergoes a structural change in the more acidic environment near the neuronal membrane, causing it to release the pheromone onto the receptor. nih.govnih.gov This intricate lock-and-key system ensures that only the correct components of a species' pheromone blend activate the appropriate neural circuits.

| Pheromone Component | Classification | Observed Behavioral Role |

|---|---|---|

| (Z,E)-9,11,13-Tetradecatrienal | Major Component | Primary attractant, elicits upwind flight psu.edu |

| (9Z,11E)-Tetradecadienal | Minor Component | Improves and enhances the upwind flight response when blended with the major component psu.edu |

| (Z)-9-Tetradecenal | Minor Component | Also improves upwind flight response when blended with the major component psu.edu |

Cortical Feedback and Plasticity in Olfactory Processing

The insect brain is not a static, hard-wired system; it exhibits significant plasticity, allowing the organism to adapt its responses based on experience. biologists.comnih.gov When a male moth detects (9Z,11E)-Tetradecadienal as part of a pheromone blend, the signal is transmitted from the ORNs to specific glomeruli within the antennal lobe (AL), the primary olfactory center of the insect brain. biologists.comnih.gov This information is then relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, for further processing. wikipedia.org

Research has shown that prior exposure to a sex pheromone can induce lasting changes in the olfactory system. biologists.com These changes constitute a form of experience-dependent plasticity and can occur at multiple levels:

Peripheral Sensitization: Male moths pre-exposed to sex pheromone can exhibit increased sensitivity in their peripheral olfactory receptor neurons. This may be linked to the upregulation of genes encoding proteins involved in reception, such as PBPs. biologists.com

Structural Changes in the Antennal Lobe: Prolonged or repeated exposure to an odorant can lead to structural reorganization in the AL. Specifically, the glomerulus dedicated to processing the main pheromone component has been observed to enlarge in male moths after a brief pheromone exposure. biologists.com The proper development and maintenance of these glomeruli have been shown to be dependent on input from the corresponding pheromone receptors. nih.gov

Furthermore, the processing of olfactory information is refined by feedback loops within the brain. Inhibitory neurons play a critical role in shaping olfactory responses. nih.gov In insects, feedback inhibition, for instance from the mushroom bodies back to the antennal lobe, helps to create a sparser, more precise, and temporally structured neural representation of the odor. nih.gov This feedback mechanism is crucial for enhancing the contrast between the specific pheromone signal and any background chemical noise, allowing the male moth to accurately identify and track the behaviorally significant blend containing (9Z,11E)-Tetradecadienal.

| Level of Olfactory System | Observed Plastic Change | Functional Consequence |

|---|---|---|

| Peripheral (Antenna) | Increased sensitivity of Olfactory Receptor Neurons biologists.com | Lower detection threshold for the pheromone |

| Peripheral (Molecular) | Upregulation of a Pheromone-Binding Protein (PBP) gene biologists.com | Enhanced pheromone transport and availability at the receptor |

| Central (Antennal Lobe) | Enlargement of the specific glomerulus processing the pheromone component biologists.com | Potentially increased synaptic connections and processing capacity for the specific odor |

Structure Activity Relationship Sar of 9z,11e Tetradecadienal and Analogs

Impact of Stereochemistry on Biological Activity and Receptor Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a pheromone's biological activity. phytojournal.com For a molecule like (9Z,11E)-tetradecadienal, with multiple stereochemical features, the specific arrangement of these features dictates its ability to bind to and activate olfactory receptors in the target insect. phytojournal.com This high degree of specificity is a cornerstone of chemical communication in insects, ensuring that signals are species-specific and lead to appropriate behavioral responses, such as mating. vensel.orgnih.gov

Importance of Double Bond Position and Configuration for Efficacy

The structure of many moth sex pheromones is characterized by variations in carbon chain length, the number and position of double bonds, and the configuration of these bonds (cis/Z or trans/E). nih.gov These features are crucial for maintaining the precision of chemical communication. nih.govmdpi.com The specific placement of the conjugated double bonds at the 9th and 11th carbon positions in (9Z,11E)-tetradecadienal is fundamental to its function. Shifting the position of these bonds results in different isomers that are often biologically inactive or, in some cases, can even inhibit the response to the primary pheromone. nih.gov

The geometric configuration of the double bonds is equally vital. The "(9Z,11E)" designation indicates that the bond at the C9 position has a cis (Z) configuration, while the bond at the C11 position has a trans (E) configuration. This specific Z,E-isomer is the active component for many species. Other geometric isomers, such as the (9E,11Z), (9Z,11Z), or (9E,11E) isomers, typically exhibit significantly reduced or no biological activity. frontiersin.org This specificity arises because the olfactory receptors in the male moth's antennae are shaped to accommodate only the precise three-dimensional structure of the natural pheromone. nih.gov

The table below illustrates the critical nature of double bond configuration by comparing the activity of different isomers of a related pheromone system in the genus Ostrinia.

| Isomer Configuration | Species | Biological Effect |

| Z-isomer (99%) | Ostrinia species A | Attracts males of species A |

| E-isomer (99%) | Ostrinia species B | Attracts males of species B |

| Mixture of isomers | N/A | Reduced or no attraction for either species |

This table demonstrates how distinct geometric isomers of a pheromone are used by two closely related species to ensure reproductive isolation. The males of each species respond almost exclusively to the isomer produced by their respective females. frontiersin.org

Alterations in Receptor Binding and Behavioral Efficacy Due to Isomeric Variations

Variations in the isomeric structure of a pheromone directly impact its binding affinity to olfactory receptors and, consequently, the behavioral response of the insect. wikipedia.org Pheromone receptors are finely tuned to the specific shape, size, and electronic properties of the natural ligand. mdpi.com Isomeric variations alter these properties, leading to a weaker or non-existent interaction with the receptor binding site.

For example, studies on sympatric Spodoptera species, which use blends of similar pheromone components, have shown that species-specific isomers can act as behavioral antagonists. nih.gov In field tests, the specific component Z9,E11-14:OAc from S. litura significantly reduced the attraction of S. exigua males to their own pheromone blend. nih.gov This inhibitory effect occurs because the antagonist isomer can compete for the same receptor or bind to a different receptor that triggers an inhibitory neural signal, effectively disrupting the perception of the attractive signal. nih.gov

This phenomenon, known as balanced olfactory antagonism, highlights that maximal attraction is achieved only when all pheromone components are present at the optimal ratio without the addition of inhibitory analogs. nih.gov Even minor changes to the functional groups or stereochemistry of a pheromone component can generate potent behavioral antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Pheromone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ucsb.edunih.gov In the context of pheromones, QSAR models can predict the activity of novel analogs, aiding in the design of more potent attractants or inhibitors for pest management. researchgate.net

The QSAR approach is founded on the principle that the biological activity of a substance is a function of its physicochemical and structural properties. ucsb.edunih.gov The process involves several key steps:

Data Set Compilation : A series of pheromone analogs with known biological activities (e.g., receptor binding affinity, electrophysiological response, or behavioral attraction) is assembled.

Descriptor Calculation : For each analog, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure. mdpi.com

Model Development : Statistical methods are used to build a mathematical model that correlates the molecular descriptors (predictor variables) with the biological activity (response variable). ucsb.edu

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

Molecular Descriptors for Pheromone Analogs: A wide range of descriptors can be used in QSAR modeling for pheromone analogs: nih.govnih.govnih.gov

| Descriptor Class | Examples | Relevance to Pheromone Activity |

| Constitutional | Molecular weight, number of carbon atoms, number of double bonds | Relates to the overall size and composition of the molecule. |

| Topological | Connectivity indices, shape indices | Describes the branching and overall shape of the carbon chain. |

| Geometric (3D) | Molecular surface area, molecular volume, principal moments of inertia | Quantifies the three-dimensional size and shape, which is critical for receptor fit. |

| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Relates to the molecule's reactivity and potential for non-covalent interactions (e.g., van der Waals) within the receptor binding pocket. |

| Physicochemical | LogP (hydrophobicity), molar refractivity | Describes the molecule's partitioning behavior and polarizability, influencing its transport to and interaction with the receptor. |

Early studies on Lepidoptera pheromones utilized nonlinear mapping and factor analysis to derive structure-chemoreception relationships. researchgate.net More recent QSAR studies on other insect signaling molecules, such as juvenile hormones, have successfully used methods like ridge regression with atom pairs and topochemical descriptors to model bioactivity, underscoring the importance of the ligand's chemical nature over simple space-filling properties. mdpi.com

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking and simulation are powerful computational tools that provide detailed insights into how a ligand, such as (9Z,11E)-tetradecadienal, interacts with its protein receptor at an atomic level. nih.gov These methods complement experimental data and help elucidate the structural basis for the specificity observed in pheromone perception. wur.nl

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Receptor Modeling : As the crystal structures of most insect olfactory receptors are not available, their three-dimensional structures are often predicted using homology modeling, based on the known structures of related proteins like G protein-coupled receptors (GPCRs). nih.gov

Ligand Docking : The pheromone analog is then computationally placed into the predicted binding pocket of the receptor model. A scoring function is used to estimate the binding affinity for different orientations, with lower energy scores indicating a more favorable interaction.

Docking studies on the odorant-binding proteins (OBPs) of Spodoptera litura have provided valuable information. For instance, modeling of the SlitOBP11 protein revealed a binding channel appropriate for the linear shape of the four main sex pheromone components, including the closely related Z9,E11–14:Ac. These studies also identified specific amino acid residues, such as Asn99, that may play a crucial role in binding. wur.nl

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, MD simulations calculate the movements of every atom in the system, allowing researchers to observe the stability of the interaction, the conformational changes in both the ligand and the receptor upon binding, and the specific interactions (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the complex. Steered molecular dynamics can even be used to simulate the process of a ligand unbinding from the receptor, providing insights into the forces and key interactions involved. These simulation techniques help to explain why specific isomers like (9Z,11E)-tetradecadienal are potent activators while others are not, by revealing differences in their dynamic behavior and stability within the receptor's binding site.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is an indispensable tool in pheromone research, allowing for the separation of volatile compounds from complex biological extracts or synthetic reaction mixtures. The choice of technique depends on the complexity of the sample and the analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Component Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as insect pheromones. libretexts.orgspectroscopyonline.com In the study of (9Z,11E)-Tetradecadienal, GC-MS serves two primary purposes: the identification of the compound within a mixture and the quantification of its amount.

The gas chromatograph separates components of a sample based on their volatility and interaction with a stationary phase within a capillary column. libretexts.org Different isomers of tetradecadienal can often be separated using columns with varying polarities. libretexts.org The retention time (RT), the time it takes for a compound to pass through the column, is a characteristic feature used for preliminary identification when compared against a known standard.

Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. This fingerprint allows for the definitive identification of the compound and can be used to determine its structure by analyzing the fragmentation pattern. For instance, the molecular ion peak would correspond to the molecular weight of (9Z,11E)-Tetradecadienal, and characteristic fragments would relate to the structure of the long-chain unsaturated aldehyde. GC-MS is routinely used to analyze crude pheromone gland extracts to identify their components. spectroscopyonline.com

| Parameter | Description | Application to (9Z,11E)-Tetradecadienal |

| Stationary Phase | The coating inside the GC column. Polarity is a key factor. | A non-polar column (like HP-5) or a polar column (like DB-23) can be used to achieve separation from other compounds and isomers. libretexts.org |

| Retention Time (RT) | Time taken for the compound to elute from the GC column. | Comparison with the RT of a synthetic standard of (9Z,11E)-Tetradecadienal confirms its presence. |

| Mass Spectrum | A pattern of charged fragments derived from the molecule. | Provides definitive structural information and confirmation of identity. The molecular ion peak (M+) would be at m/z 208 for C₁₄H₂₄O. |

| Quantification | Measuring the amount of the compound. | The area under the GC peak is proportional to the amount of the compound present, allowing for quantification, often down to the nanogram level. instanano.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Isomer Separation and Trace Analysis

High-performance liquid chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase and a solid stationary phase. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective method for analyzing compounds that may not be volatile enough for GC or for separating isomers that are difficult to resolve by GC. chemsrc.compressbooks.pub

For a compound like (9Z,11E)-Tetradecadienal, HPLC can be particularly useful for separating its various geometric isomers (E,E, Z,Z, E,Z, and Z,E). researchgate.net Chiral stationary phases can also be employed in HPLC to separate enantiomers if stereocenters are present. jove.com The high resolving power of modern HPLC columns allows for the separation of structurally similar molecules. upi.edu

Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. A specific molecular ion from the first mass spectrometer is selected, fragmented, and the resulting fragments are analyzed in a second mass spectrometer. This process, known as selected reaction monitoring (SRM), is exceptionally sensitive and allows for the detection and quantification of analytes at very low concentrations (trace analysis) in complex matrices. prayoglife.com

Two-Dimensional Gas Chromatography (GC×GC-MS) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that provides significantly enhanced separation capacity for highly complex mixtures, such as natural pheromone gland extracts or environmental samples. fda.govlibretexts.org This method uses two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). openstax.org

The effluent from the first column is collected in discrete fractions and then rapidly injected onto the second column. The result is a two-dimensional chromatogram that separates compounds based on two independent properties, such as volatility and polarity. openstax.org This greatly increases peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. When coupled with a high-speed mass spectrometer, like a time-of-flight (TOF) detector, GC×GC-MS becomes a powerful tool for identifying trace components in intricate biological matrices. fda.gov This technique has great potential for the detailed analysis of insect pheromone blends, facilitating the identification of minor but behaviorally significant components. fda.gov

Spectroscopic Methods for Structural Elucidation and Confirmation

While chromatography separates components, spectroscopy provides detailed information about the molecular structure of a purified compound, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. iupac.org It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of (9Z,11E)-Tetradecadienal.

¹H NMR spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. Key diagnostic signals for (9Z,11E)-Tetradecadienal would include:

A signal for the aldehydic proton (-CHO) in the characteristic downfield region (~9-10 ppm).

Signals for the olefinic protons on the C9=C10 and C11=C12 double bonds. The coupling constants (J-values) between these protons are critical for determining the geometry (Z or E) of the double bonds. A J-value of ~15 Hz is typical for an E (trans) configuration, while a J-value of ~10-12 Hz indicates a Z (cis) configuration.

Signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the aliphatic chain.

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom. The chemical shifts of the olefinic carbons can also provide clues about the double bond configuration. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment.

| NMR Technique | Information Provided | Relevance to (9Z,11E)-Tetradecadienal |

| ¹H NMR | Number and environment of protons. | Confirms the presence of the aldehyde proton, olefinic protons, and aliphatic chain protons. Coupling constants determine the Z/E geometry of the double bonds. |

| ¹³C NMR | Number and environment of carbons. | Confirms the total number of carbons and the presence of the carbonyl, olefinic, and aliphatic carbons. Chemical shifts give clues to the double bond geometry. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Establishes the complete bonding framework of the molecule, definitively confirming the structure. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. iupac.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), and specific peaks correspond to particular functional groups.

For (9Z,11E)-Tetradecadienal, the key diagnostic absorptions in the IR spectrum would be:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aldehyde. Because the aldehyde is conjugated with a double bond (α,β-unsaturated), this peak is expected to appear at a slightly lower wavenumber, typically in the range of 1710-1685 cm⁻¹. A non-conjugated aldehyde would absorb closer to 1730 cm⁻¹. fda.gov

Aldehydic C-H Stretch: Two characteristic weak to medium bands are expected for the C-H bond of the aldehyde group, typically appearing in the regions of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. spectroscopyonline.com The presence of these two peaks is a strong indicator of an aldehyde functional group. libretexts.org

C=C Stretch: A medium intensity absorption in the 1650-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds in the dienyl system.

=C-H Bend: Absorptions corresponding to the out-of-plane bending of the hydrogens on the double bonds. A trans (E) double bond typically shows a strong absorption around 970-960 cm⁻¹, while a cis (Z) double bond shows a broader, weaker absorption around 730-665 cm⁻¹. The spectrum of the closely related (9Z,11E)-tetradecadienyl acetate (B1210297) shows characteristic patterns for conjugated dienes.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1710 - 1685 (conjugated) |

| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 spectroscopyonline.com |

| Alkene (C=C) | Stretch | 1650 - 1600 |

| Alkene (=C-H) | Bend (out-of-plane) | ~970 (E-isomer), ~700 (Z-isomer) |

| Alkane (C-H) | Stretch | 3000 - 2850 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique indispensable for the unequivocal identification and structural elucidation of volatile organic compounds like 9Z,11E-Tetradecadienal. Unlike standard mass spectrometry, HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). acs.orgrsc.orgchimia.ch This precision allows for the determination of a compound's elemental composition from its exact mass.

For this compound, which has a molecular formula of C₁₄H₂₄O, HR-MS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound in complex biological extracts or synthetic reaction mixtures.

Furthermore, when coupled with fragmentation techniques (MS/MS), HR-MS provides detailed structural information. The high-energy collision of the molecular ion induces fragmentation in predictable ways. For a long-chain aldehyde like this compound, characteristic fragmentation patterns include α-cleavage adjacent to the carbonyl group and cleavages along the hydrocarbon chain. slideshare.netjove.comlibretexts.orgwhitman.edu Analyzing the exact masses of these fragment ions helps to confirm the positions of the conjugated double bonds and the terminal aldehyde functional group, thereby verifying the complete structure of the specific isomer.

Table 1: Representative HR-MS Data for this compound (C₁₄H₂₄O) This table presents hypothetical data to illustrate the application of HR-MS.

| Ion | Elemental Composition | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) | Inferred Fragment |

|---|---|---|---|---|---|

| [M]⁺ | C₁₄H₂₄O | 208.18272 | 208.18261 | -0.53 | Molecular Ion |

| [M-H]⁺ | C₁₄H₂₃O | 207.17487 | 207.17475 | -0.58 | Loss of Hydrogen (α-cleavage) |

| [M-C₂H₅]⁺ | C₁₂H₁₉O | 179.14362 | 179.14350 | -0.67 | Loss of Ethyl Radical |

| [M-C₅H₁₁]⁺ | C₉H₁₃O | 137.09662 | 137.09651 | -0.80 | Cleavage at C8-C9 |

Electrophysiological Techniques for Neurophysiological Studies

To understand how insects detect and process the olfactory signal of this compound, researchers employ specialized electrophysiological techniques. These methods directly measure the electrical activity of olfactory sensory neurons (OSNs) in the insect's antenna in response to odor stimuli.

Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the summated electrical response of the entire insect antenna to a volatile compound. wikipedia.orgockenfels-syntech.comtandfonline.com It provides a rapid and effective way to screen compounds for olfactory activity. The procedure involves placing electrodes at the base and tip of an excised or intact antenna and puffing a controlled stream of air containing the test compound over it. wikipedia.orgalfa-chemistry.comigem.org The binding of odorant molecules to olfactory receptors on the antenna causes a depolarization of numerous OSNs, resulting in a measurable voltage drop, which is recorded as an EAG response. ockenfels-syntech.com

The amplitude of the EAG signal generally correlates with the degree of stimulation, making it useful for comparing the relative activity of different isomers or analogues of this compound. For instance, in studies of the cotton leafworm, Spodoptera littoralis, EAG has been used to assess antennal responses to its primary pheromone components, which are structurally related to this compound. researchgate.net

Table 2: Representative EAG Response of Male Spodoptera Antennae This table presents hypothetical data to illustrate typical EAG findings.

| Test Compound | Dose (µg) | Mean EAG Amplitude (mV) | Normalized Response (%) |

|---|---|---|---|

| This compound | 1 | 1.25 | 100 |

| 9E,11Z-Tetradecadienal | 1 | 0.45 | 36 |

| 9Z,11Z-Tetradecadienal | 1 | 0.15 | 12 |

| (Z)-9-Tetradecenal | 1 | 0.60 | 48 |

| Hexane (Solvent Control) | - | 0.05 | 4 |

Single Sensillum Recording (SSR)

For a more detailed analysis of neuronal responses, Single Sensillum Recording (SSR) is employed. This technique is significantly more precise than EAG as it measures the action potentials, or "spikes," from individual OSNs housed within a single olfactory sensillum (a hair-like structure on the antenna). wikipedia.orgnih.gov A sharpened tungsten or glass microelectrode is inserted at the base of a sensillum, while a reference electrode is placed elsewhere, often in an eye. wikipedia.org This setup allows for the recording of nerve impulses from the one to four neurons typically found within a sensillum. jove.com

SSR can reveal the specificity of individual neurons, identifying which neurons are highly tuned to this compound. researchgate.net By measuring the change in spike frequency upon stimulation, researchers can determine the sensitivity, selectivity, and response dynamics of a specific neuron to the compound. wikipedia.orgresearchgate.net This provides invaluable insight into the neural coding of olfactory information at the periphery of the insect's nervous system.

Table 3: Representative SSR Data from a Pheromone-Sensitive Sensillum This table presents hypothetical data to illustrate typical SSR findings.

| Stimulus | Spontaneous Firing Rate (spikes/s) | Stimulus-Evoked Firing Rate (spikes/s) | Net Response (spikes/s) |

|---|---|---|---|

| This compound | 5 | 155 | 150 |

| 9E,11Z-Tetradecadienal | 5 | 25 | 20 |

| (Z)-9-Tetradecenal | 5 | 45 | 40 |

| Hexane (Control) | 5 | 6 | 1 |

Future Research Directions and Theoretical Perspectives

Elucidation of Novel Biosynthetic Genes and Enzymes Involved in Pheromone Production

A primary objective for future research is the complete characterization of the biosynthetic pathways leading to the production of 9Z,11E-tetradecadienal and similar conjugated diene pheromones. While significant progress has been made, the precise enzymatic machinery is not fully understood for all species. Transcriptome analysis of female pheromone glands has become a powerful tool for identifying candidate genes, including fatty acyl desaturases, fatty acyl reductases (FARs), and acyl-CoA oxidases. nih.gov Functional characterization of these genes, often through heterologous expression in yeast or insect cell lines, is a critical next step. nih.gov

For instance, studies on species like the European grapevine moth (Lobesia botrana) have successfully identified specific Δ11 desaturases and acyl-CoA oxidases involved in its pheromone production, yet the enzyme responsible for introducing the second double bond remains elusive. This highlights a common gap in knowledge that future genomic and proteomic studies aim to fill. Research will likely focus on discovering novel desaturases with unique specificities and reductases that catalyze the final steps to produce the aldehyde functional group. nih.gov These FARs are essential in regulating the final steps of sex pheromone biosynthesis in some moths. nih.gov The ultimate goal is to create a complete genetic blueprint of pheromone synthesis, which could pave the way for biotechnological production of pheromones using engineered microorganisms. nih.gov

Table 1. Examples of Candidate Genes in Pheromone Biosynthesis

| Gene/Enzyme Class | Putative Function | Organism of Study |

| Fatty Acyl Desaturase | Introduces double bonds into fatty acid precursors | L. botrana, S. litura |

| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA precursors to fatty alcohols | Helicoverpa spp., Ostrinia spp. nih.gov |

| Acyl-CoA Oxidase | Chain-shortening of fatty acid precursors | L. botrana |

| Acetyltransferase | Acetylation of fatty alcohol precursors (for acetate (B1210297) pheromones) | S. cerevisiae (engineered) nih.gov |

Deeper Understanding of Olfactory Receptor Ligand Specificity and Binding Dynamics at the Molecular Level

The remarkable specificity of insect olfaction begins at the molecular level, with the interaction between the pheromone molecule and olfactory receptors (ORs) on the dendrites of olfactory sensory neurons. nih.gov A significant frontier in pheromone research is to understand the precise structural and dynamic basis for this specificity. Pheromone receptors are generally narrowly tuned to specific pheromone components, a feature that is critical for species recognition. nih.govplos.org

Future research will increasingly use heterologous expression systems, such as Xenopus oocytes or HEK293 cells, to "deorphanize" the specific receptors that bind to this compound in various insect species. nih.gov Site-directed mutagenesis studies are also being employed to pinpoint the specific amino acid residues within the receptor's transmembrane domains that are critical for determining ligand selectivity. nih.gov For example, research has shown that just two amino acid mutations can shift the ligand selectivity of a pheromone receptor between two closely related Helicoverpa species. nih.gov

Furthermore, the advent of cryo-electron microscopy (cryo-EM) and advanced molecular modeling is beginning to provide unprecedented, high-resolution structural insights into how pheromone molecules dock within the binding pocket of their receptors. frontiersin.orgnih.gov Understanding these binding dynamics will not only elucidate the fundamental mechanisms of olfaction but also facilitate the rational design of more potent and selective agonists or antagonists for pest management. nih.govfrontiersin.org

Development of Advanced Computational Modeling for Pheromone Design and Activity Prediction

Molecular dynamics (MD) simulations are being used to investigate the dynamic interactions between pheromones like this compound and their receptors at an atomistic level. nih.govherts.ac.uk These simulations can reveal the conformational changes a receptor undergoes upon binding a ligand and help calculate binding affinities. nih.gov This knowledge is crucial for structure-based drug design, allowing for the virtual screening of thousands of potential compounds to predict their activity as attractants or disruptants. nih.gov

Beyond the single-receptor level, computational models are also being developed to simulate the entire pheromone signal transduction cascade, from the initial binding event to the generation of a neural signal. nih.govresearchgate.net Other models focus on population-level effects, simulating how variables like lure density and pheromone release rates affect mating disruption success in the field, thereby optimizing deployment strategies. oup.com

Interdisciplinary Approaches Integrating Chemical Synthesis, Biological Assays, and Ecological Studies

The most impactful future research on this compound will be inherently interdisciplinary, bridging the gap between laboratory findings and real-world applications. nih.govnih.gov This approach involves a continuous feedback loop between chemical synthesis, biological validation, and ecological investigation.

Chemical Synthesis : Advances in organic synthesis are critical for providing the pure, stereochemically-defined pheromone compounds needed for research and commercial use. rsc.orgresearchgate.netrsc.org Synthetic chemists are needed to create not only the natural pheromone but also its isomers and novel analogues designed through computational modeling.

Biological Assays : These synthetic compounds are then validated using biological assays. Electroantennography (EAG) provides a rapid assessment of whether an insect's antenna responds to a compound. Single-sensillum recording can further pinpoint the specific olfactory neurons that are activated.

Ecological Studies : Promising compounds from lab assays must then be tested in real-world ecological contexts. Wind tunnel experiments and field trapping studies are essential to determine if a compound elicits the desired behavioral response (e.g., attraction, mating disruption) under natural conditions. oup.com These field studies often reveal complexities not apparent in the lab, such as the importance of minor pheromone components or the influence of host-plant volatiles on insect behavior.

This integrated approach ensures that fundamental molecular and physiological discoveries are translated into effective and environmentally sound pest management strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for identifying 9Z,11E-Tetradecadienal in biological samples, and how can isomer specificity be ensured?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) is widely used. Retention indices and comparison with synthetic standards are critical for isomer identification. Derivatization (e.g., silylation) improves volatility and resolution. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For isomer specificity, combine retention time matching with spectral library comparisons (NIST/EPA/NIH) and synthetic validation .

Q. How can researchers optimize synthesis protocols for this compound to minimize isomerization during preparation?

- Methodological Answer : Use low-temperature, inert-atmosphere reactions (e.g., under argon) with catalysts like Grubbs’ second-generation ruthenium complexes for controlled double-bond formation. Monitor reaction progress via thin-layer chromatography (TLC) or real-time GC-MS. Purify intermediates via flash chromatography with silver nitrate-impregnated silica gel to separate geometric isomers . Validate purity using nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .

Q. What statistical approaches are recommended for resolving contradictions in pheromone activity data across studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Use sensitivity analysis to identify outliers or confounding variables (e.g., solvent purity, bioassay protocols). Pair this with Bayesian hierarchical modeling to quantify uncertainty in dose-response relationships . Data should be normalized to a common scale (e.g., % attraction relative to controls) to enable cross-study comparisons .

Advanced Research Questions

Q. What experimental designs are suitable for probing the interaction of this compound with olfactory receptors in non-model insect species?

- Methodological Answer : Combine heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) with single-sensillum recordings (SSR). Use CRISPR-Cas9 to knock out candidate receptor genes and validate ligand-receptor binding via calcium imaging. Include negative controls (e.g., receptor-empty vectors) and dose-response curves to establish EC50 values. Cross-validate findings with in silico molecular docking simulations (AutoDock Vina) .

Q. How can advanced mass spectrometry techniques resolve co-eluting isomers of this compound in complex ecological matrices?

- Methodological Answer : Employ chiral stationary phases (e.g., β-cyclodextrin) in two-dimensional GC×GC-MS for enhanced separation. Use electron ionization (EI) and chemical ionization (CI) in tandem to differentiate isomers via fragmentation patterns. Pair with high-resolution orbitrap MS (resolving power >100,000) for exact mass determination. Validate with isotopic labeling (e.g., <sup>13</sup>C-labeled analogs) to trace degradation artifacts .

Q. What mechanistic studies are required to elucidate the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C, 75% RH) with HPLC-UV monitoring. Use quantum mechanical calculations (DFT) to model degradation pathways (e.g., photooxidation, hydrolysis). Validate via LC-MS/MS identification of degradation products. For field studies, deploy semipermeable membrane devices (SPMDs) to simulate environmental exposure and quantify half-life .

Q. How do methodological variations in extraction protocols affect the quantification of this compound in plant-insect interaction studies?

- Methodological Answer : Compare Soxhlet extraction (hexane:acetone, 3:1) with solid-phase microextraction (SPME) headspace sampling. Use a factorial design to test solvent polarity, temperature, and duration. Quantify recovery rates via spiked matrices and standard addition curves. Apply mixed-effects models to partition variance between extraction efficiency and biological variability .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between field-based bioassays and laboratory-based electrophysiological responses to this compound?

- Methodological Answer : Integrate field data with lab results using structural equation modeling (SEM) to account for confounding variables (e.g., wind speed, competing pheromones). Apply generalized additive models (GAMs) to non-linear dose-response relationships. Use agent-based simulations (NetLogo) to model insect behavior in heterogeneous environments .

Q. What theoretical frameworks guide the study of this compound’s role in multi-trophic interactions?

- Methodological Answer : Adopt the "Infochemical Dispersion Hypothesis" to analyze pheromone-mediated predator-prey dynamics. Use network analysis to map chemical signaling pathways across trophic levels. Incorporate ecological stoichiometry to assess nutrient-pheromone trade-offs in herbivore-insect systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products